molecular formula C25H48ClN3O9 B3029271 Basic violet 3 nonahydrate CAS No. 60662-33-1

Basic violet 3 nonahydrate

Cat. No. B3029271
CAS RN: 60662-33-1
M. Wt: 570.1 g/mol
InChI Key: QCYZZDDACAOKCV-UHFFFAOYSA-M
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Description

Basic Violet 3 Nonahydrate, also known as Crystal Violet Nonahydrate, is a chemical compound used in scientific research . It is listed as index numbers 612-204-00-2 and 612-205-00-8 .


Synthesis Analysis

The synthesis of this compound involves a variety of chemical reactions. The molecular formula of this compound is C25H48ClN3O9 . It is synthesized from Gentian Violet Cation, Hydrochloric Acid, and Water .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a Gentian Violet Cation, nine molecules of water, and a Chloride Ion . The molecular weight of this compound is 570.1 g/mol .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the conditions of the reaction. The compound exhibits self-defocusing nonlinearity due to thermally induced nonlinear refractive index and nonlinear absorption coefficient reveals the character of both saturable and reverse saturable absorption .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the solvent used. The polarity of the solvent has a substantial impact on the linear and nonlinear optical properties of the dye sample .

Scientific Research Applications

Photocatalytic Degradation

Basic Violet 3, also known as Crystal Violet, has been studied for its degradation under photocatalytic conditions. Research by Sahoo, Gupta, and Pal (2005) and Gupta, Pal, and Sahoo (2006) indicates that silver ion-doped TiO2 enhances the photocatalytic degradation of Basic Violet 3, with significant degradation achieved under UV and simulated solar light.

Bioremoval Techniques

Arunarani et al. (2013) explored the bioremoval of Basic Violet 3 using Pseudomonas putida. They found that this microorganism is effective for the adsorptive removal of the dye from aqueous solutions, fitting well to the Freundlich adsorption model Arunarani et al. (2013).

Adsorption Studies

Research on the adsorption behavior of Basic Violet 3 using various materials has been conducted. Adak, Bandyopadhyay, and Pal (2006) studied the removal of Basic Violet 3 from wastewater using surfactant-modified alumina, indicating its efficiency as an adsorbing media Adak, Bandyopadhyay, and Pal (2006).

Dye Degradation and Its Mechanism

Deivasigamani and Das (2011) investigated the biodegradation of Basic Violet 3 by Candida krusei isolated from textile wastewater, revealing insights into the degradation process and potential pathways Deivasigamani and Das (2011).

Dye and Metal Adsorption

Hernández‐Montoya et al. (2013) examined the competitive adsorption of dyes, including Basic Violet 3, and heavy metals on zeolitic structures. Their study suggests a selectivity by basic dyes, like Basic Violet 3, in adsorption processes Hernández‐Montoya et al. (2013).

Sono-Fenton Process for Dye Removal

Hassani et al. (2018) explored the removal of Basic Violet 10, similar in class to Basic Violet 3, using the sono-Fenton process over nano-sized magnetite. Their findings indicate the effectiveness of this method in removing dyes from aqueous solutions Hassani et al. (2018).

Mechanism of Action

Safety and Hazards

Basic Violet 3 Nonahydrate is classified as hazardous according to criteria of Safe Work Australia . It is harmful if swallowed, causes serious eye damage, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of Basic Violet 3 Nonahydrate research are promising. Its vibrant color and solubility make it ideal for staining tissues, cells, and proteins. It also has potential applications in various photonics and optoelectronics applications .

Biochemical Analysis

Biochemical Properties

Basic violet 3 nonahydrate plays a significant role in biochemical reactions, particularly in the decolorization and biodegradation processes. It interacts with various enzymes, such as lignin peroxidase, laccase, tyrosinase, NADH-DCIP reductase, MG reductase, and azoreductase . These interactions involve the reduction and demethylation of the dye, leading to its breakdown into less complex molecules. The activities of NADH-DCIP reductase and laccase, in particular, increase significantly during the decolorization process .

Cellular Effects

This compound affects various types of cells and cellular processes. It is known to be a mutagen, a mitotic poison, and a potent clastogen, which can promote tumor growth in some species of fish . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its presence in the environment, even at low concentrations, can impart a violet color to water and increase biochemical oxygen demand, ultimately affecting the photosynthetic process of aquatic ecosystems .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound undergoes stepwise reduction and demethylation processes, yielding mono-, di-, tri-, tetra-, penta-, and hexa-demethylated species . These interactions lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of co-substrates and environmental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with significant increases in enzyme activities noted after decolorization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects, including toxicity and potential carcinogenicity . Threshold effects and toxic responses have been observed, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as lignin peroxidase, laccase, and NADH-DCIP reductase . These interactions lead to the compound’s breakdown and subsequent changes in metabolic flux and metabolite levels. The stepwise reduction and demethylation processes are key components of its metabolic pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . The rate of penetration across the epidermis is expected to be slow due to the presence of quaternary ammonium ions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect the compound’s activity and function within the cell, contributing to its overall biochemical effects .

properties

IUPAC Name

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride;nonahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N3.ClH.9H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;;;;;;;;;;/h7-18H,1-6H3;1H;9*1H2/q+1;;;;;;;;;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYZZDDACAOKCV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.O.O.O.O.O.O.O.O.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48ClN3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60662-33-1
Record name Crystal Violet Nonahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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